5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole 5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2549063-58-1
VCID: VC11824556
InChI: InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)13(17)3-4-14(15)22-16/h3-6,12H,7-9H2,1-2H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl
Molecular Formula: C16H17ClN4S
Molecular Weight: 332.9 g/mol

5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

CAS No.: 2549063-58-1

Cat. No.: VC11824556

Molecular Formula: C16H17ClN4S

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole - 2549063-58-1

Specification

CAS No. 2549063-58-1
Molecular Formula C16H17ClN4S
Molecular Weight 332.9 g/mol
IUPAC Name 5-chloro-4-methyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)13(17)3-4-14(15)22-16/h3-6,12H,7-9H2,1-2H3
Standard InChI Key JMRXPFFPUXFKPR-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl

Introduction

5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a heterocyclic organic compound. It consists of several functional groups and structural motifs that are commonly associated with bioactive molecules:

  • Benzothiazole Core: This bicyclic structure is known for its applications in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties.

  • Azetidine Ring: A four-membered nitrogen-containing ring that introduces strain, often enhancing biological activity.

  • Pyrazole Substituent: Pyrazoles are five-membered heterocycles frequently found in pharmaceuticals due to their versatility and bioactivity.

  • Chlorine and Methyl Substituents: These groups influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetics.

Synthesis Pathways

While no specific synthesis route for this compound is provided in the results, similar benzothiazole derivatives are typically synthesized via:

  • Formation of the Benzothiazole Core:

    • Reaction of 2-aminothiophenol with appropriate aldehydes or ketones under oxidative conditions.

  • Introduction of the Azetidine Ring:

    • Azetidines are often introduced through cyclization reactions involving β-amino alcohols or β-haloamines.

  • Attachment of the Pyrazole Substituent:

    • Pyrazoles can be added via nucleophilic substitution or condensation reactions with hydrazines and 1,3-dicarbonyl compounds.

  • Functional Group Modifications:

    • Chlorination and methylation steps may be performed using reagents like thionyl chloride or methyl iodide.

Medicinal Chemistry

Compounds with similar structures are widely studied for their pharmacological activities:

  • Antimicrobial Activity: Benzothiazoles and azetidines are known to inhibit bacterial and fungal growth.

  • Anticancer Potential: Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: The combination of heterocyclic systems often modulates inflammatory pathways.

Material Science

Benzothiazoles are used in optoelectronics and as dyes due to their photophysical properties.

Research Findings on Related Compounds

Although no direct studies on this compound were found, related benzothiazole derivatives have been extensively studied:

Study FocusFindings
Antibacterial Activity Thiazole derivatives showed strong activity against Gram-positive bacteria.
Anticancer Studies Pyrazole-containing compounds exhibited cytotoxicity against HeLa and HCT-116 cancer cell lines.
Structural Analysis Benzodioxole-pyrazole hybrids displayed unique hydrogen bonding patterns in crystal structures.

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